
2,3,4,4a,10,10a-Hexahydro-1h-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,4a,10,10a-Hexahydro-1H-phenothiazine is a heterocyclic compound with the molecular formula C12H15NS. It is a derivative of phenothiazine, which is known for its diverse applications in medicinal chemistry, particularly in the development of antipsychotic and antihistamine drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,10,10a-Hexahydro-1H-phenothiazine typically involves the reductive cyclization of 2-(2-nitrophenoxy)cyclohexan-1-one. This reaction is carried out over palladium catalysts under mild conditions, such as in ethanol at 318 K and a pH of 2 with a pressure of 0.1 MPa . The product structure and ratio are determined using 1H and 13C NMR spectra, X-ray analysis, and GC/MS data .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar reductive cyclization processes, optimized for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,4a,10,10a-Hexahydro-1H-phenothiazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Produces sulfoxides or sulfones.
Reduction: Leads to the formation of secondary amines.
Substitution: Results in N-alkylated derivatives.
Applications De Recherche Scientifique
2,3,4,4a,10,10a-Hexahydro-1H-phenothiazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of 2,3,4,4a,10,10a-Hexahydro-1H-phenothiazine involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound, widely used in antipsychotic medications.
2,3,4,4a,10,10a-Hexahydro-1H-phenoxazine: A structurally similar compound with different substituents on the nitrogen atom.
2,3,4,4a,10,10a-Hexahydro-1H-phenanthridine: Another related compound with a similar core structure but different functional groups.
Uniqueness
2,3,4,4a,10,10a-Hexahydro-1H-phenothiazine is unique due to its specific substitution pattern and the presence of a sulfur atom in the heterocyclic ring. This gives it distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
37004-69-6 |
|---|---|
Formule moléculaire |
C12H15NS |
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
2,3,4,4a,10,10a-hexahydro-1H-phenothiazine |
InChI |
InChI=1S/C12H15NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1,3,5,7,10,12-13H,2,4,6,8H2 |
Clé InChI |
GCAFFHUTHFEBEP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-](/img/structure/B14661315.png)
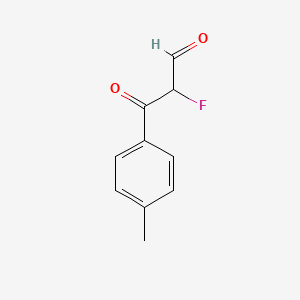
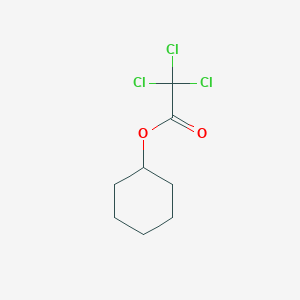
![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)
![1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene](/img/structure/B14661328.png)
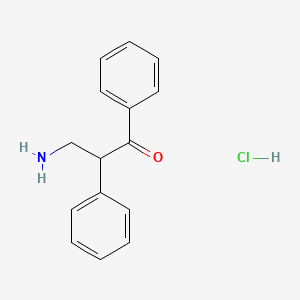

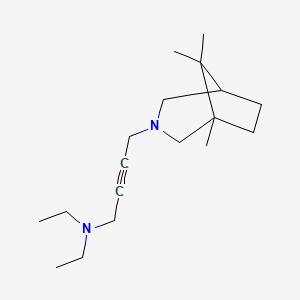
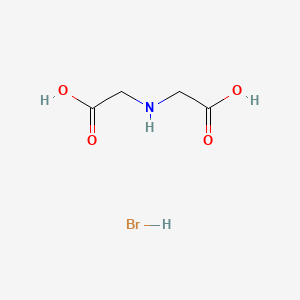
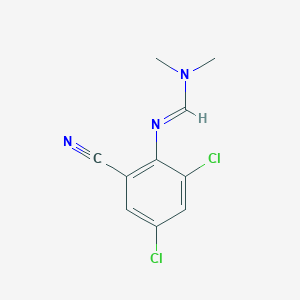
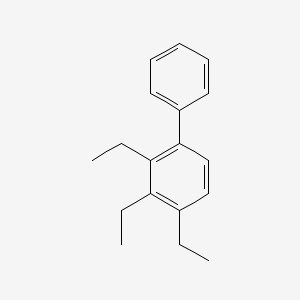
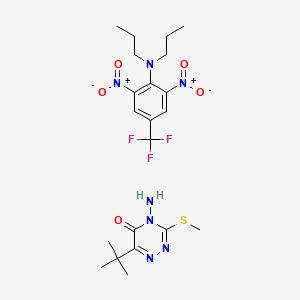
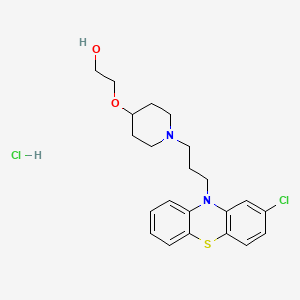
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
